molecular formula C18H16N4O5 B3868292 N'~2~,N'~5~-bis[(5-methyl-2-furyl)methylene]-2,5-furandicarbohydrazide

N'~2~,N'~5~-bis[(5-methyl-2-furyl)methylene]-2,5-furandicarbohydrazide

Cat. No. B3868292
M. Wt: 368.3 g/mol
InChI Key: QTXFRZMCXQVRMZ-LQGKIZFRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'~2~,N'~5~-bis[(5-methyl-2-furyl)methylene]-2,5-furandicarbohydrazide (BMFH) is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BMFH is a furan-based hydrazide that exhibits interesting properties, making it a promising candidate for use in various applications.

Scientific Research Applications

N'~2~,N'~5~-bis[(5-methyl-2-furyl)methylene]-2,5-furandicarbohydrazide has been studied for its potential applications in various fields, including agriculture, medicine, and materials science. In agriculture, N'~2~,N'~5~-bis[(5-methyl-2-furyl)methylene]-2,5-furandicarbohydrazide has been shown to possess antifungal properties, making it a potential candidate for use in crop protection. In medicine, N'~2~,N'~5~-bis[(5-methyl-2-furyl)methylene]-2,5-furandicarbohydrazide has been studied for its anticancer properties and its potential as a drug delivery system. In materials science, N'~2~,N'~5~-bis[(5-methyl-2-furyl)methylene]-2,5-furandicarbohydrazide has been used as a building block for the synthesis of various functional materials.

Mechanism of Action

The mechanism of action of N'~2~,N'~5~-bis[(5-methyl-2-furyl)methylene]-2,5-furandicarbohydrazide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the induction of apoptosis in cancer cells. N'~2~,N'~5~-bis[(5-methyl-2-furyl)methylene]-2,5-furandicarbohydrazide has also been shown to possess antioxidant properties, which may contribute to its antifungal and anticancer activities.
Biochemical and Physiological Effects:
N'~2~,N'~5~-bis[(5-methyl-2-furyl)methylene]-2,5-furandicarbohydrazide has been shown to exhibit various biochemical and physiological effects, including the inhibition of fungal growth, the induction of apoptosis in cancer cells, and the reduction of oxidative stress. N'~2~,N'~5~-bis[(5-methyl-2-furyl)methylene]-2,5-furandicarbohydrazide has also been shown to possess low toxicity, making it a promising candidate for use in various applications.

Advantages and Limitations for Lab Experiments

N'~2~,N'~5~-bis[(5-methyl-2-furyl)methylene]-2,5-furandicarbohydrazide possesses several advantages for use in lab experiments, including its low toxicity, ease of synthesis, and diverse range of potential applications. However, N'~2~,N'~5~-bis[(5-methyl-2-furyl)methylene]-2,5-furandicarbohydrazide also possesses some limitations, including its limited solubility in water and its relatively low stability under certain conditions.

Future Directions

There are several future directions for research on N'~2~,N'~5~-bis[(5-methyl-2-furyl)methylene]-2,5-furandicarbohydrazide, including the development of more efficient synthesis methods, the exploration of its potential applications in agriculture, medicine, and materials science, and the elucidation of its mechanism of action. Additionally, further studies are needed to assess the safety and toxicity of N'~2~,N'~5~-bis[(5-methyl-2-furyl)methylene]-2,5-furandicarbohydrazide in various applications.

properties

IUPAC Name

2-N,5-N-bis[(E)-(5-methylfuran-2-yl)methylideneamino]furan-2,5-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O5/c1-11-3-5-13(25-11)9-19-21-17(23)15-7-8-16(27-15)18(24)22-20-10-14-6-4-12(2)26-14/h3-10H,1-2H3,(H,21,23)(H,22,24)/b19-9+,20-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTXFRZMCXQVRMZ-LQGKIZFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=NNC(=O)C2=CC=C(O2)C(=O)NN=CC3=CC=C(O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=N/NC(=O)C2=CC=C(O2)C(=O)N/N=C/C3=CC=C(O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'~2~,N'~5~-bis[(E)-(5-methylfuran-2-yl)methylidene]furan-2,5-dicarbohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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